(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid
Description
Properties
CAS No. |
913699-82-8 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 2e 3 4 Fluoro 3 Methylphenyl Prop 2 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.
Proton (¹H) NMR Spectroscopic Investigations
Proton (¹H) NMR spectroscopy is instrumental in defining the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, distinct signals corresponding to the aromatic, vinylic, and methyl protons would be observed.
The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. The two vinylic protons of the prop-2-enoic acid moiety are diastereotopic and would present as two distinct doublets. The proton attached to the carbon adjacent to the carboxylic acid group (α-proton) would likely resonate at approximately 6.2-6.5 ppm, while the proton on the carbon adjacent to the aromatic ring (β-proton) would be further downfield, around 7.5-7.8 ppm, due to the deshielding effect of the phenyl ring. The large coupling constant between these two protons (typically 15-16 Hz) is characteristic of a trans or (E)-configuration of the double bond.
The aromatic region of the spectrum would display signals for the three protons on the substituted phenyl ring. The proton positioned between the fluoro and methyl groups would likely appear as a doublet of doublets. The other two aromatic protons would also exhibit splitting patterns (doublet or doublet of doublets) depending on their coupling with the adjacent protons and the fluorine atom. The methyl group (-CH₃) attached to the aromatic ring would give rise to a sharp singlet at approximately 2.3-2.5 ppm.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | broad singlet | - |
| Ar-H | 7.0 - 7.8 | m | - |
| =CH-Ar | 7.5 - 7.8 | d | 15-16 |
| =CH-COOH | 6.2 - 6.5 | d | 15-16 |
Carbon-13 (¹³C) NMR Spectroscopic Investigations
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid would give rise to a distinct signal.
The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing around 170-175 ppm. The carbons of the double bond would resonate in the vinylic region, with the β-carbon (attached to the aromatic ring) appearing at approximately 140-145 ppm and the α-carbon (attached to the carboxyl group) at a more upfield position, around 120-125 ppm.
The aromatic carbons would produce a series of signals in the range of 115-165 ppm. The carbon atom directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant and is expected to be found at the lower end of this range, significantly influenced by the fluorine's electronegativity. The other substituted and unsubstituted aromatic carbons would have distinct chemical shifts influenced by the nature and position of the substituents. The methyl carbon would be observed at a characteristic upfield position, typically around 15-20 ppm.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| -COOH | 170 - 175 |
| C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| C-CH₃ | 135 - 140 |
| Ar-C (quaternary) | 130 - 140 |
| Ar-CH | 115 - 135 |
| =CH-Ar | 140 - 145 |
| =CH-COOH | 120 - 125 |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shift and coupling constants would be valuable for confirming the substitution pattern on the phenyl ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. Key expected cross-peaks would include the correlation between the two vinylic protons, confirming their adjacent positions. Correlations between the aromatic protons would help to assign their specific positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would connect the vinylic proton signals to the vinylic carbon signals and the methyl proton signal to the methyl carbon signal, providing unambiguous assignments for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the vinylic protons and the carbonyl carbon, as well as with the aromatic carbons, thereby confirming the connectivity of the entire molecule.
Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Fourier Transform Infrared (FTIR) Spectroscopic Studies
The FTIR spectrum of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid would display a series of characteristic absorption bands that correspond to the various functional groups within the molecule.
A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is typically broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band at approximately 1680-1710 cm⁻¹. The C=C stretching vibration of the conjugated double bond would appear in the region of 1620-1640 cm⁻¹.
The aromatic ring would produce characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons would be observed around 3000-3100 cm⁻¹. The C-F stretching vibration would result in a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The presence of the methyl group would be confirmed by C-H bending vibrations around 1375-1450 cm⁻¹.
Expected FTIR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C (Alkene) | 1620 - 1640 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H (Aromatic/Vinylic) | 3000 - 3100 | Medium |
| C-F | 1000 - 1400 | Strong |
Raman Spectroscopic Characterization
Raman spectroscopy, a non-destructive spectroscopic technique, provides valuable insights into the vibrational modes of molecules. While specific Raman spectroscopic data for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid is not extensively available in the reviewed literature, a detailed analysis can be inferred from the well-documented spectra of cinnamic acid and its derivatives.
The Raman spectrum of this compound is expected to be characterized by several key vibrational modes. A prominent and intense band corresponding to the C=O stretching vibration of the carboxylic acid group is anticipated in the region of 1650-1700 cm⁻¹. The C=C stretching vibration of the propenoic acid backbone will likely appear as a strong band around 1620-1640 cm⁻¹. Vibrations associated with the aromatic ring, including C-C stretching and C-H in-plane and out-of-plane bending, will produce a series of bands in the fingerprint region (typically below 1600 cm⁻¹). The presence of the fluorine and methyl substituents on the phenyl ring will also give rise to characteristic vibrations. For instance, the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region, while the C-H stretching and bending modes of the methyl group will be observed around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
A hypothetical data table of the principal Raman bands for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, based on analogous compounds, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (methyl) stretch | 2920-2980 | Medium |
| C=O (carboxyl) stretch | 1660-1690 | Strong |
| C=C (alkene) stretch | 1625-1645 | Strong |
| Aromatic C=C stretch | 1580-1610 | Medium-Strong |
| C-F stretch | 1210-1250 | Medium |
| Carboxylic acid O-H bend | 1390-1440 | Medium |
| C-O (carboxyl) stretch | 1280-1320 | Medium |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Single Crystal X-ray Diffraction Analysis
Although a specific single-crystal X-ray diffraction study for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid has not been reported, the crystal structures of numerous cinnamic acid derivatives have been extensively investigated. By analogy, it is highly probable that this compound crystallizes in a centrosymmetric space group, with the monoclinic system being a common observation for such molecules. The fundamental structural unit is expected to be a dimer formed through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.
The anticipated crystallographic parameters, based on similar structures, are summarized in the following table.
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z (molecules per unit cell) | 4 |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-110 |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid is predicted to be dominated by strong intermolecular O-H···O hydrogen bonds, forming the characteristic carboxylic acid dimers. These dimers are then expected to be further organized into a three-dimensional supramolecular architecture through weaker intermolecular interactions.
Hydrogen Bonding: The primary interaction will be the formation of a cyclic dimer motif via two O-H···O hydrogen bonds between the carboxylic acid functionalities of two molecules.
Hirshfeld Surface Analysis: A theoretical Hirshfeld surface analysis would likely reveal the dominance of O···H contacts, corresponding to the primary hydrogen bonding. Other significant contacts would include H···H, C···H, and F···H interactions, providing a quantitative measure of the various intermolecular forces at play in the crystal packing. The shape-indexed and curvedness plots derived from the Hirshfeld surface would further elucidate the nature of these interactions, such as identifying potential π-π stacking between the phenyl rings.
Mass Spectrometry for Molecular Fragmentation and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a crucial technique for the precise determination of the molecular formula of a compound. For (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, the molecular formula is C₁₀H₉FO₂. The theoretical exact mass can be calculated as follows:
10 x (atomic mass of C) = 10 x 12.000000 = 120.000000
9 x (atomic mass of H) = 9 x 1.007825 = 9.070425
1 x (atomic mass of F) = 1 x 18.998403 = 18.998403
2 x (atomic mass of O) = 2 x 15.994915 = 31.989830
Theoretical Exact Mass (M) = 180.058658 Da
An experimental HRMS measurement would be expected to yield a mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
| Ion | Theoretical m/z |
| [M]⁺ | 180.0587 |
| [M+H]⁺ | 181.0665 |
| [M+Na]⁺ | 203.0485 |
Fragmentation Pathway Analysis
The fragmentation of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid in a mass spectrometer, typically under electron ionization (EI) or electrospray ionization (ESI), would provide valuable structural information. Based on the fragmentation patterns of similar cinnamic acid derivatives, a plausible fragmentation pathway can be proposed.
The molecular ion ([C₁₀H₉FO₂]⁺˙, m/z 180) would likely undergo initial fragmentation through several key pathways:
Loss of a hydroxyl radical (•OH): This would lead to the formation of an acylium ion at m/z 163.
Loss of a carboxyl group (•COOH): This would result in a fragment at m/z 135.
Decarboxylation (loss of CO₂): This would produce a fragment ion at m/z 136.
Subsequent fragmentation of these primary ions would lead to further characteristic product ions. For example, the ion at m/z 135 could lose a fluorine atom to give a fragment at m/z 116. A proposed fragmentation scheme is presented below.
The relative abundances of these fragment ions would be dependent on the ionization technique and energy used.
Computational Chemistry and Theoretical Investigations of 2e 3 4 Fluoro 3 Methylphenyl Prop 2 Enoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), researchers can calculate the equilibrium bond lengths, bond angles, and dihedral (torsion) angles that correspond to the molecule's lowest energy state. materialsciencejournal.orgresearchgate.net
For (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, these calculations would reveal the precise spatial relationship between the substituted phenyl ring and the prop-2-enoic acid side chain. A key aspect would be determining the planarity of the conjugated system. The dihedral angle between the phenyl ring and the plane of the C=C double bond is critical, as a more planar conformation allows for greater π-electron delocalization, which enhances molecular stability. researchgate.netnih.gov DFT calculations provide a foundational understanding of the molecule's shape and steric properties.
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid as Predicted by DFT Calculations.
Note: The following data are representative examples of what a DFT calculation would yield and are for illustrative purposes only.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length | C=C (alkene) | ~1.34 Å |
| C-C (alkene-phenyl) | ~1.48 Å | |
| C=O (carbonyl) | ~1.21 Å | |
| C-F (aromatic) | ~1.35 Å | |
| Bond Angle | C=C-C (alkene) | ~125° |
| C-C=O (carbonyl) | ~123° | |
| Dihedral Angle | C-C-C=C (phenyl-alkene) | ~179° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more easily excitable and thus more reactive. nih.gov DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their spatial distributions. For (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, the HOMO would likely be distributed across the π-conjugated system of the phenyl ring and the double bond, while the LUMO would also be located over this system, particularly with density on the carbon atoms of the acrylic acid moiety. This analysis helps predict where electrophilic and nucleophilic attacks are most likely to occur. mdpi.comkarazin.ua
Table 2: Illustrative Frontier Orbital Energies and Related Reactivity Descriptors for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid.
Note: These values are representative examples derived from quantum chemical calculations and are for illustrative purposes only.
| Parameter | Symbol | Illustrative Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.8 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.7 eV |
| Chemical Hardness | η | 2.35 eV |
| Electronegativity | χ | 4.15 eV |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum calculation into a more intuitive picture of localized bonds and lone pairs. rsc.org This method provides valuable information about charge distribution, hybridization, and the nature of bonding interactions within the molecule.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While quantum chemical calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of every atom in the molecule by solving Newton's equations of motion, providing insights into its flexibility, conformational changes, and interactions with its environment (e.g., a solvent). mdpi.comresearchgate.net
For (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, an MD simulation could explore the rotational freedom around the single bond connecting the phenyl ring to the alkene group. This would help determine the most populated conformations in a solution at a given temperature and the energy barriers for rotating between them. Such simulations are essential for understanding how the molecule's shape fluctuates and how this dynamic behavior might influence its ability to interact with other molecules or biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic properties. Theoretical calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. rsc.org Each calculated frequency can be animated to visualize the specific atomic motion (e.g., C=O stretching, C-H bending), allowing for a precise assignment of the experimental spectrum.
Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental results serves as a powerful method for structural verification and characterization.
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups.
Note: The calculated values are representative examples of DFT predictions. Experimental values are typical for these functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3550 | 3500-3700 |
| C=O Stretch (Carbonyl) | ~1730 | 1700-1725 |
| C=C Stretch (Alkene) | ~1645 | 1625-1650 |
| C-F Stretch (Aromatic) | ~1250 | 1230-1270 |
Theoretical Prediction of Advanced Material Properties
Computational chemistry allows for the prediction of properties relevant to materials science. The electronic structure of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, with its extended π-conjugated system, suggests potential for applications in organic electronics and nonlinear optics (NLO).
Theoretical calculations of properties like polarizability and hyperpolarizability can predict a molecule's NLO response. Molecules with significant charge separation and electron delocalization often exhibit strong NLO properties, making them candidates for use in optical devices. Furthermore, the HOMO-LUMO gap provides a first approximation of the material's electronic band gap, a critical parameter for designing organic semiconductors. Theoretical screening can thus identify this and similar molecules as promising candidates for advanced material applications, guiding synthetic efforts toward developing novel functional materials.
Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. The NLO response of a molecule is determined by its hyperpolarizability. In organic molecules, a large hyperpolarizability is often associated with a significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.
Computational calculations, typically using DFT with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the polarizability (α) and the first-order hyperpolarizability (β) of the molecule. These calculations would provide insights into the NLO potential of the compound.
Table 1: Illustrative Calculated NLO Properties of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid
(Note: The following data is illustrative and not from a specific study on this compound.)
| Parameter | Calculated Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Polarizability (α) | 25.0 x 10-24 | esu |
| First-order Hyperpolarizability (β) | 15.0 x 10-30 | esu |
Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular charge transfer (ICT) is a fundamental process that underpins the NLO properties of many organic molecules. It involves the redistribution of electron density from a donor part of the molecule to an acceptor part upon electronic excitation. This charge transfer can be analyzed computationally by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, the HOMO is expected to be localized primarily on the substituted phenyl ring, which acts as the electron donor. The LUMO is anticipated to be concentrated on the prop-2-enoic acid group, the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller HOMO-LUMO gap generally indicates easier electronic transitions and potentially enhanced ICT and NLO properties.
Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum and analyze the nature of the electronic transitions. These calculations can confirm the charge transfer character of the excitations by mapping the electron density distribution in the ground and excited states.
Table 2: Illustrative Frontier Molecular Orbital Analysis of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid
(Note: The following data is illustrative and not from a specific study on this compound.)
| Parameter | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 3.7 |
The presence of both an electron-donating group (methyl) and an electron-withdrawing group (fluoro) on the phenyl ring of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid suggests that it possesses the necessary electronic asymmetry for potential ICT and NLO activity. Theoretical investigations would be invaluable in quantifying these properties and guiding the design of new materials with tailored optical characteristics.
Derivatization and Structure Activity Relationship Sar Studies of 2e 3 4 Fluoro 3 Methylphenyl Prop 2 Enoic Acid Analogs
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a common site for derivatization to alter properties such as lipophilicity, membrane penetration, and interaction with biological targets.
The conversion of the carboxylic acid to an ester is a common strategy in medicinal chemistry. Cinnamic acid esters can be synthesized through various methods, including the reaction of the parent acid with an alcohol under acidic conditions. The biological activity of these esters is influenced by the nature of the alkyl or aryl group introduced.
For instance, studies on various cinnamic acid derivatives have shown that converting the carboxylic acid to an ester can modulate bioactivity. mdpi.com The change from a carboxylic acid to a methyl ester in cinnamic acid itself resulted in a derivative with notable activity against several Candida strains. mdpi.com Further increasing the alkyl chain length, as in an ethyl ester, was found to potentiate the pharmacological response, which is often attributed to an increase in lipophilicity that enhances penetration into biological membranes. mdpi.com
Table 1: Effect of Carboxylic Acid Esterification on Antimicrobial Activity Data based on general findings for cinnamic acid derivatives.
| Compound | R Group | Representative Activity |
| Cinnamic Acid | -H | Inactive |
| Methyl Cinnamate | -CH₃ | Active (MIC = 789.19 μM against Candida spp.) mdpi.com |
| Ethyl Cinnamate | -CH₂CH₃ | More Potent (MIC = 726.36 μM against Candida spp.) mdpi.com |
| Butyl Cinnamate | -(CH₂)₃CH₃ | Potent (MIC = 626.62 μM against Candida spp.) mdpi.com |
This table is interactive. Click on the headers to sort.
Amides are typically synthesized from carboxylic acids by first activating the carboxyl group, for example, by converting it to an acid chloride, which then reacts with an amine. libretexts.orgorganic-chemistry.org Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and an amine. organic-chemistry.orggoogle.com This modification can significantly impact the compound's biological profile.
Hydroxamic acids are another important class of derivatives known for their ability to chelate metal ions, a property that underlies their activity as inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govresearchgate.net The synthesis of hydroxamic acids often involves the reaction of an activated carboxylic acid derivative (such as an ester or acyl chloride) with hydroxylamine (B1172632) or a protected form of it. nih.govnih.govgoogle.com A common method involves generating free hydroxylamine in situ from hydroxylamine hydrochloride using a strong base like sodium methoxide, which then reacts with an ester to form the hydroxamic acid. nih.gov
The carboxylic acid moiety of a cinnamic acid derivative can be reduced to the corresponding primary alcohol. This transformation removes the acidic proton and changes the electronic and steric properties of the functional group. A standard laboratory procedure for this reduction involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF), followed by refluxing and an aqueous workup. rsc.org This structural change from a planar carboxyl group to a tetrahedral carbinol can significantly alter the molecule's ability to interact with target binding sites, thereby affecting its biological activity.
Influence of Aromatic Ring Substitution Patterns on Activity
The position of halogen substituents on the phenyl ring can have a profound effect on biological activity and selectivity. nih.gov In studies of certain cinnamic acid derivatives as cholinesterase inhibitors, it was observed that para-substituted fluorine or chlorine atoms led to potent activity against acetylcholinesterase (AChE) but poor activity against butyrylcholinesterase (BChE). nih.gov Conversely, ortho-substituted analogs often showed the opposite effect, with higher activity against BChE. nih.gov Meta-substitution has been found in some contexts, such as plant growth inhibition, to be less critical for potency compared to ortho and para positions. nih.gov The size and electronegativity of the halogen also matter; fluoro-substituted compounds sometimes exhibit higher mesomorphism compared to their bulkier chloro-substituted counterparts. rsc.org
Table 2: Influence of Halogen Position on Cholinesterase Inhibition Data based on findings for certain N,N-diethylamino-containing cinnamic acid derivatives. nih.gov
| Substituent Position | Relative AChE Inhibition | Relative BChE Inhibition |
| ortho | Lower | Higher |
| meta | Variable | Variable |
| para | Higher | Lower |
This table is interactive. Click on the headers to sort.
The presence of alkyl and alkoxy groups on the aromatic ring can also modulate activity. In studies on the hepatoprotective effects of cinnamic acid derivatives, compounds with a methoxy (B1213986) group at the 3 or 4-position were found to be among the most active. nih.govresearchgate.net This suggests that electron-donating groups at these positions can be beneficial for certain biological activities. nih.govresearchgate.net
The length and branching of alkyl chains can affect lipophilicity and steric interactions. researchgate.net In some classes of compounds, increasing the length of alkyl chains can enhance activity up to a certain point, after which steric hindrance may lead to a decrease in potency. mdpi.com For example, in a series of antimicrobial cinnamides, an isopropyl group attached to a benzylamide moiety was found to be important for antibacterial activity. mdpi.com Similarly, studies on retinoid X receptor modulators based on a related scaffold have systematically explored the effects of different alkyl and alkoxy groups on the benzene (B151609) ring to optimize antidiabetic activity. nih.gov
Effects of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the phenyl ring of cinnamic acid derivatives play a pivotal role in modulating their biological activity. nih.govresearchgate.net For analogs of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group establishes a specific electronic profile that influences interaction with biological targets.
Studies on various cinnamic acid derivatives have shown that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter activities such as antimicrobial, antioxidant, and anticancer efficacy. nih.govjocpr.com For instance, the presence of an EWG on the phenyl ring has been shown to enhance the antifungal activity of some cinnamic acid derivatives. nih.gov Conversely, for other activities, electron-donating substituents on the phenyl ring were found to be more favorable. jocpr.com
Table 1: Influence of Phenyl Ring Substituents on Activity of Cinnamic Acid Analogs
| Substituent Type | Position | General Effect on Activity (Example) | Reference Compound |
|---|---|---|---|
| Electron-Donating (e.g., -OCH3) | Para | Can decrease alpha-glucosidase inhibitory activity. nih.gov | 4-Methoxy-trans-cinnamic acid |
| Electron-Donating (e.g., -OH, -OCH3) | Meta, Para | Can enhance insulin-secreting activity. jocpr.com | Ferulic acid |
| Electron-Withdrawing (e.g., -NO2, -Cl) | Para | May improve anti-tubercular activity. nih.gov | 4-Nitrocinnamic acid |
Modifications of the Alkene Linker
The α,β-unsaturated carbonyl system, comprised of the carboxylic acid and the alkene linker, is a crucial pharmacophore in cinnamic acid derivatives. Modifications to this linker, such as saturation of the double bond or alteration of its stereochemistry, have profound effects on the molecule's conformation, reactivity, and biological activity.
Saturation of the Double Bond to Propanoic Acid Derivatives
Saturation of the (E)-alkene double bond in (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid results in the corresponding 3-(4-fluoro-3-methylphenyl)propanoic acid. This modification eliminates the planarity and rigidity of the propenoic acid side chain, introducing conformational flexibility. The removal of the conjugated system also alters the electronic properties and reactivity of the molecule, particularly its potential to act as a Michael acceptor.
This structural change can lead to a significant shift in biological activity. For example, in the development of potential antileukotriene agents, both the prop-2-enoic acid and the corresponding propanoic acid derivatives were synthesized and evaluated, indicating that both saturated and unsaturated linkers are explored to optimize activity. nih.gov The conversion to a propanoic acid derivative can impact how the molecule fits into a receptor or active site, potentially leading to a different pharmacological profile.
Table 2: Comparison of Alkene vs. Saturated Linker
| Compound Name | Structure | Key Structural Difference | Potential Impact |
|---|---|---|---|
| (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid | C10H9FO2 | Rigid, planar alkene linker; conjugated system | Michael acceptor potential; specific geometric requirement for target binding |
Investigation of (Z)-Isomers and their Stereochemical Implications
The geometry of the alkene double bond is a critical determinant of biological activity for many cinnamic acid derivatives. nih.gov The parent compound is the (E)-isomer (trans), where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. This configuration results in a more linear and extended molecular shape.
The corresponding (Z)-isomer (cis) would have these groups on the same side, leading to a bent, more sterically hindered conformation. In many biological systems, the (E)-isomer is significantly more active than the (Z)-isomer, suggesting that the extended conformation is necessary for optimal interaction with the biological target. This stereochemical preference highlights the importance of a well-defined three-dimensional structure for molecular recognition. However, in some cases, the (Z)-isomer may exhibit unique activities or be preferentially recognized by different targets. Therefore, the synthesis and biological evaluation of the (Z)-isomer of 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid would be a crucial step in a comprehensive SAR study.
Design and Synthesis of Bioisosteric Analogs and Hybrid Structures
Bioisosterism is a strategy in medicinal chemistry used to design analogs by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.govresearchgate.net For (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, a key target for bioisosteric replacement is the carboxylic acid group.
The carboxylic acid moiety is often associated with poor oral bioavailability and rapid metabolism. Replacing it with a bioisostere can address these issues while maintaining the essential acidic or hydrogen-bonding interactions required for activity. Common bioisosteres for carboxylic acids include tetrazole, hydroxamic acid, and various acylsulfonamides. ethz.ch For example, replacing the carboxyl group with a 1,2,4-oxadiazole (B8745197) has been explored in other cinnamic acid derivatives. nih.gov
Hybrid structures can also be designed by combining the core scaffold of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid with other pharmacophores known to have a specific biological activity. This approach aims to create multifunctional molecules with potentially synergistic or novel modes of action.
Table 3: Potential Bioisosteric Replacements for the Carboxylic Acid Group
| Original Group | Bioisostere | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Similar acidity (pKa) and spatial arrangement; improved metabolic stability and cell permeability. |
| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO2R) | Maintains hydrogen bonding capability; can improve pharmacokinetic properties. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a metal-chelating group; often used in enzyme inhibitors. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model for analogs of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, it is possible to predict the activity of novel, unsynthesized derivatives. nih.gov
A typical QSAR study involves several steps:
Data Set Generation: A series of analogs is synthesized, and their biological activity is measured quantitatively (e.g., as IC50 or EC50 values).
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., atomic charges), and topological or 3D descriptors that describe the molecule's shape and connectivity.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation. mdpi.com
A validated QSAR model can be a powerful tool in predictive design. It can help prioritize which new analogs to synthesize, identify the key molecular features that drive activity, and guide the optimization of lead compounds to achieve higher potency and better drug-like properties. For the (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid series, a QSAR model could elucidate the optimal balance of electronic and steric properties required for its biological function.
Exploration of Biological Activities and Molecular Mechanisms of 2e 3 4 Fluoro 3 Methylphenyl Prop 2 Enoic Acid and Its Derivatives
Enzyme Inhibition Studies (In Vitro and Pre-clinical)
Enzyme inhibition assays are fundamental in drug discovery to determine how a molecule interferes with an enzyme's activity. These studies are critical for understanding the potential therapeutic applications of a compound. While specific inhibitory data for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid is not available, this section outlines the principles and methodologies of relevant enzyme inhibition studies.
Inhibition of Key Proteases (e.g., Falcipain-2 from Plasmodium falciparum)
Falcipain-2 is a crucial cysteine protease involved in the degradation of hemoglobin by the malaria parasite, Plasmodium falciparum. Its essential role in parasite survival makes it a significant target for antimalarial drug development. nih.gov
Research Findings: Specific studies detailing the inhibition of Falcipain-2 by (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid have not been identified. However, the broader class of cinnamic acid derivatives and related phenolic compounds, such as chalcones, have been investigated as potential antimalarial agents. nih.gov Inhibition studies for new compounds against Falcipain-2 typically involve in vitro enzymatic assays. These assays measure the residual activity of the enzyme in the presence of the potential inhibitor. A common method uses a fluorogenic substrate, such as Z-Phe-Arg-AMC, which releases a fluorescent molecule upon cleavage by Falcipain-2. frontiersin.org A reduction in fluorescence in the presence of the test compound indicates inhibition. frontiersin.org The results are usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Below is an example of how data from such an assay would be presented.
| Compound Class | Target Enzyme | Assay Method | Key Finding |
| Cinnamic Acid Derivatives | Falcipain-2 | Fluorogenic Substrate Assay | Potential for inhibition, requires experimental validation. |
| Known Inhibitor (e.g., E64) | Falcipain-2 | Fluorogenic Substrate Assay | Potent inhibition (serves as a positive control). frontiersin.org |
Carbonic Anhydrase Inhibition Mechanisms
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.com
Research Findings: There is no specific research available on the inhibition of carbonic anhydrase by (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid. The primary mechanism of action for classical CA inhibitors, such as sulfonamides, involves the binding of the inhibitor to the zinc ion in the enzyme's active site. nih.gov The inhibitory activity of novel compounds is typically assessed using an esterase activity assay, where the enzyme hydrolyzes a substrate like p-nitrophenyl acetate, and the resulting color change is measured spectrophotometrically. mdpi.comsigmaaldrich.com A decrease in the rate of color formation signifies inhibition. Kinetic studies can then elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Modulation of Other Metabolic Enzymes (e.g., MurE synthetase)
MurE synthetase is an essential bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Its absence in eukaryotes makes it an attractive target for the development of new antibiotics.
Research Findings: The modulatory effect of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid on MurE synthetase has not been documented. Research on MurE inhibitors often involves measuring the enzyme's ATP-dependent ligase activity. nih.gov A common assay quantifies the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis during the ligation reaction. nih.govresearchgate.net A reduction in Pi production in the presence of a test compound indicates inhibition of MurE. Some benzene-based carboxylic acid derivatives have been shown to inhibit MurE from Mycobacterium tuberculosis, suggesting that the broader class of aromatic carboxylic acids could be explored for this target. researchgate.net
Receptor Binding and Modulation (In Vitro)
Receptor binding assays are used to determine if a molecule (ligand) can bind to a specific receptor and to quantify the affinity of this interaction. These studies are crucial for developing drugs that target receptor-mediated signaling pathways.
Ligand-Receptor Interactions and Selectivity (e.g., Endothelin Receptors, Neuropeptide Y Y1 Receptor)
Endothelin Receptors (ETA and ETB): These G-protein-coupled receptors are involved in vasoconstriction and cell proliferation. Antagonists of these receptors are used to treat conditions like pulmonary hypertension. nih.govmdpi.com
Neuropeptide Y Y1 Receptor (NPY Y1): This receptor is implicated in various physiological processes, including the regulation of blood pressure and anxiety. nih.gov
Research Findings: Specific data on the binding of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid to either endothelin or NPY Y1 receptors is not available in published literature. Investigating ligand-receptor interactions typically involves competitive binding assays. nih.gov In these experiments, a radiolabeled ligand with known affinity for the receptor is incubated with cells or membranes expressing the receptor, along with varying concentrations of the test compound. merckmillipore.com An effective competing compound will displace the radiolabeled ligand, leading to a decrease in measured radioactivity. merckmillipore.com The results are used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. Selectivity is determined by comparing the Ki values for different receptor subtypes (e.g., ETA vs. ETB or Y1 vs. Y2).
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug design to predict how a ligand, such as (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, might interact with the binding site of a protein target. nih.gov
Research Findings: While specific molecular docking studies for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid against the enzymes and receptors mentioned in this article were not found, the methodology is broadly applied to cinnamic acid derivatives. nih.gov The process involves:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Generating a 3D model of the ligand ((2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid).
Using docking software (e.g., AutoDock) to fit the ligand into the active or binding site of the protein.
Analyzing the resulting poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net
The simulation predicts the binding mode, identifying key interactions like hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the protein's binding pocket. researchgate.net This information can guide the synthesis of more potent and selective derivatives.
The table below illustrates the kind of information that a molecular docking study would provide.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |
| Falcipain-2 | Requires Calculation | Cys25, His159, Trp177 | Hydrogen bonding, Hydrophobic interactions |
| Carbonic Anhydrase II | Requires Calculation | His94, His96, Thr199, Zn2+ | Metal coordination, Hydrogen bonding |
| NPY Y1 Receptor | Requires Calculation | Gln219, Phe173, Trp284 | Hydrophobic interactions, Pi-stacking |
Cellular Pathway Modulation and Phenotypic Screening (In Vitro)
The structural backbone of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, a substituted cinnamic acid, is a common feature in various biologically active molecules. Research into its derivatives, particularly chalcones, provides insight into its potential for modulating cellular pathways.
Investigation of Anti-inflammatory Pathways (e.g., related to NSAID intermediates)
Derivatives of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid are investigated for their potential to modulate inflammatory pathways. Cinnamic acid and its derivatives, including chalcones, have demonstrated anti-inflammatory properties through various mechanisms. These mechanisms often involve the inhibition of key inflammatory mediators.
For instance, some synthetic chalcones have been shown to exert anti-inflammatory effects by inducing the expression of Heme Oxygenase-1 (HO-1), an enzyme with protective functions against inflammation. nih.gov This induction is often linked to the activation of the Nrf2 transcription factor. nih.gov Furthermore, related compounds have been observed to reduce the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade. nih.govcaringsunshine.com The activity of the transcription factor NF-κB, a central regulator of inflammatory responses, can also be attenuated by such compounds. nih.gov
A study on a pyrrole-containing propanoic acid derivative demonstrated anti-inflammatory effects through the suppression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the upregulation of the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1). nih.gov These findings suggest that derivatives of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid could potentially interact with multiple targets within the complex network of inflammatory signaling.
Neuroprotective Properties (e.g., effects on CNS targets)
The potential neuroprotective effects of this class of compounds are an active area of investigation. Chalcones and other related structures are being explored for their ability to protect neurons from damage and degeneration in various models of neurological disorders. researchgate.net The mechanisms underlying these potential effects are multifaceted, often involving the modulation of oxidative stress, inflammation, and apoptosis within the central nervous system (CNS). nih.gov
Agents with neuroprotective properties often act by reducing the production of reactive oxygen species, suppressing the secretion of pro-inflammatory cytokines by microglia and astrocytes, and inhibiting apoptotic pathways. nih.gov For example, some phytochemicals with structural similarities have been found to activate the Nrf2-antioxidant response element (ARE) system, which upregulates protective enzymes like heme oxygenase-1. mdpi.com By targeting these interconnected pathways, such compounds may help mitigate neuronal damage and support brain function. nih.govmdpi.com While direct studies on (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid are limited, the activities of its derivatives suggest a potential for interacting with CNS targets relevant to neurodegeneration.
Antiproliferative and Cytotoxic Effects on Cell Lines (Non-clinical)
The antiproliferative and cytotoxic potential of derivatives of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid has been evaluated against various cancer cell lines. Research has shown that certain chalcone (B49325) derivatives exhibit cytotoxic effects, indicating their potential as starting points for the development of new anticancer agents.
For example, a study on a series of novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives, which share a common structural motif, demonstrated selective cytotoxicity against tumor cells. nih.gov One derivative, in particular, showed a potent effect on the MCF-7 breast cancer cell line with an IC₅₀ value of 3.47 µM. nih.gov Further analysis suggested that the mechanism of action involved the activation of apoptosis. nih.gov Similarly, other research has pointed to the antiproliferative activity of a related chalcone against MCF-7 cells. researchgate.net These non-clinical findings highlight the importance of this chemical scaffold in the search for new cytotoxic agents.
| Cell Line | Compound Type | IC₅₀ (µM) | Reference |
| MCF-7 (Breast Cancer) | 2,3-dichlorophenyl steroid derivative | 3.47 | nih.gov |
| PANC-1 (Pancreatic Cancer) | nitroFQ 3b (Fluoroquinolone) | 49 | waocp.org |
| HCT116 (Colorectal Cancer) | Reduced FQ 4b (Fluoroquinolone) | 0.84 | waocp.org |
| HT29 (Colorectal Cancer) | Reduced FQ 4b (Fluoroquinolone) | 1.6 | waocp.org |
This table presents data for structurally related or derivative compounds to illustrate the antiproliferative potential of this chemical class.
Antimicrobial and Antiparasitic Activities (In Vitro)
In addition to their effects on mammalian cells, derivatives of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid have been screened for their ability to inhibit the growth of pathogenic microorganisms and parasites.
Antibacterial Spectrum and Efficacy
Chalcone derivatives containing the 4-fluoro-3-methylphenyl moiety have been synthesized and tested for their antibacterial properties. researchgate.net These in vitro studies have assessed their efficacy against a panel of pathogenic bacteria, primarily Gram-positive strains.
A study utilizing the Bauer-Kirby disc diffusion method evaluated a series of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds. researchgate.net The results indicated that various substitutions on the phenyl ring led to moderate to good antibacterial activity against strains such as Bacillus subtilis and Staphylococcus aureus. researchgate.net For instance, a 3-bromo substituted compound demonstrated excellent activity against Enterococcus. researchgate.net This suggests that the core structure serves as a viable scaffold for developing new antibacterial agents.
| Bacterial Strain | Compound Class | Activity Level | Reference |
| Bacillus subtilis | Substituted Chalcones | Good to Moderate | researchgate.net |
| Staphylococcus aureus | Substituted Chalcones | Good to Moderate | researchgate.net |
| Enterococcus | 3-Br Substituted Chalcone | Excellent | researchgate.net |
Activity levels are based on the qualitative descriptions provided in the cited research.
Antimalarial Activity against Parasitic Strains (e.g., P. falciparum)
The fight against malaria, a disease caused by Plasmodium parasites, is continually in need of new therapeutic agents due to growing drug resistance. gjbeacademia.com Chalcones, which can be derived from (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, have emerged as a promising class of compounds with significant antimalarial activity. gjbeacademia.comnih.gov
In vitro studies have demonstrated that fluoro-substituted chalcones can inhibit the growth of Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov The introduction of fluorine-containing groups into the chalcone structure can significantly influence their antiplasmodial activity. nih.gov Research has identified several 2-fluoroethoxychalcones that exhibit significant activity, with IC₅₀ values in the low microgram per milliliter range. nih.gov These findings underscore the potential of this chemical class as a source for new antimalarial leads. researchgate.netgjbeacademia.com
| Parasite Strain | Compound Type | IC₅₀ (µg/mL) | Reference |
| P. falciparum | 2-fluoroethoxychalcone (7iv) | 3.5 - 6.0 | nih.gov |
| P. falciparum | 2-fluoroethoxychalcone (8iii) | 3.5 - 6.0 | nih.gov |
| P. falciparum | 2-fluoroethoxychalcone (9ii) | 3.5 - 6.0 | nih.gov |
| P. falciparum | 2-fluoroethoxychalcone (9iii) | 3.5 - 6.0 | nih.gov |
| P. falciparum | 2-fluoroethoxychalcone (9viii) | 3.5 - 6.0 | nih.gov |
Potential Applications in Advanced Materials Science
Development of Non-linear Optical (NLO) Materials
Organic materials with significant NLO responses are crucial for the development of next-generation technologies in optical communications, data processing, and optical limiting. Cinnamic acid derivatives, in general, are known to exhibit NLO properties due to their donor-π-acceptor (D-π-A) molecular architecture.
The NLO response of a molecule is intrinsically linked to its molecular structure. For (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, several structural features are expected to influence its NLO properties:
π-Conjugated System: The backbone of the molecule, consisting of the phenyl ring and the acrylic acid moiety, forms a conjugated π-electron system. This delocalized electron cloud is susceptible to polarization by an external electric field, which is a prerequisite for NLO activity.
Carboxylic Acid Group: The carboxylic acid group can act as an electron acceptor and also facilitates the formation of hydrogen bonds in the solid state. These intermolecular interactions are pivotal in achieving a non-centrosymmetric crystal packing, which is essential for second-order NLO effects like second-harmonic generation (SHG).
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these structure-property relationships by calculating parameters such as molecular hyperpolarizability and dipole moments for various substituted cinnamic acid derivatives.
The experimental validation of NLO properties involves a range of characterization techniques. For a compound like (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, the following parameters would be of primary interest:
Second-Harmonic Generation (SHG) Efficiency: This is a measure of a material's ability to convert incident laser light of a certain frequency into light with twice that frequency. The Kurtz-Perry powder technique is a common method for screening the SHG efficiency of new materials. The efficiency is typically reported relative to a standard material like potassium dihydrogen phosphate (B84403) (KDP) or urea.
Third-Order Susceptibility (χ(3)): This parameter is relevant for third-order NLO phenomena such as third-harmonic generation and optical Kerr effect, which are important for applications like optical switching and data storage. The Z-scan technique is a widely used method to measure both the sign and magnitude of the real and imaginary parts of the third-order susceptibility.
The table below summarizes the key NLO parameters and the techniques used for their measurement.
| NLO Parameter | Description | Common Measurement Technique |
| Second-Order Susceptibility (χ(2)) | Describes the second-order NLO response, responsible for effects like SHG. | Kurtz-Perry Powder Technique, Maker Fringes |
| Second-Harmonic Generation (SHG) Efficiency | A practical measure of the intensity of the frequency-doubled light. | Powder SHG measurements relative to a standard (e.g., KDP). |
| Third-Order Susceptibility (χ(3)) | Describes the third-order NLO response, related to phenomena like the optical Kerr effect. | Z-scan, Third-Harmonic Generation (THG) |
Organic Electronic and Photonic Device Applications (Theoretical and Experimental)
The semiconducting nature of many organic conjugated molecules, including cinnamic acid derivatives, opens up possibilities for their use in organic electronic and photonic devices. Theoretical calculations can predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for assessing a material's potential in these applications.
Potential applications for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid could include:
Organic Field-Effect Transistors (OFETs): The ability of the molecule to self-assemble into ordered structures could facilitate charge transport, a key requirement for the active layer in OFETs.
Organic Light-Emitting Diodes (OLEDs): While not a traditional luminophore, derivatives of cinnamic acid can be functionalized to act as host materials or charge-transporting layers in OLED devices.
Photonic Switches: Materials with large third-order NLO susceptibility can be used to develop all-optical switches, where light is used to control light, offering much faster switching speeds than electronic counterparts.
Experimental work in this area would involve device fabrication and characterization to measure parameters like charge carrier mobility, electroluminescence efficiency, and switching speeds.
Crystal Engineering for Tailored Material Properties
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. For (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, the carboxylic acid group is a powerful tool for crystal engineering through the formation of robust and directional hydrogen bonds.
By controlling the crystallization conditions (e.g., solvent, temperature), it is possible to influence the packing of the molecules in the crystal lattice. This is of paramount importance for NLO applications, as a non-centrosymmetric crystal structure is a prerequisite for observing second-order NLO effects. Different hydrogen bonding motifs can lead to various supramolecular assemblies, such as dimers, chains, or sheets. The specific arrangement of the molecules will ultimately determine the bulk properties of the material.
Techniques such as single-crystal X-ray diffraction are essential for determining the precise crystal structure and understanding the intermolecular interactions that govern the molecular packing. This knowledge can then be used to rationally design new derivatives with optimized crystal structures for specific applications.
Future Research Directions and Unanswered Questions in 2e 3 4 Fluoro 3 Methylphenyl Prop 2 Enoic Acid Research
Development of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid and its derivatives. Traditional methods, while effective, often rely on harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for future synthetic strategies.
One promising avenue is the exploration of catalytic methods that minimize waste and improve atom economy. For instance, palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, have been successfully employed for the synthesis of cinnamic acid derivatives and could be further optimized for this specific compound. The development of reusable and highly efficient catalysts, potentially based on N-heterocyclic carbenes, would be a significant step forward.
Furthermore, the use of greener solvents and reaction conditions is a critical area for investigation. Aqueous reaction media or deep eutectic solvents could replace traditional organic solvents, reducing the environmental impact of the synthesis. Mechanochemistry, which involves conducting reactions in the solid state with minimal solvent, also presents an intriguing possibility for a more sustainable synthetic route.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Questions |
|---|---|---|
| Catalytic Cross-Coupling | High efficiency, potential for catalyst recycling. | Development of more stable and active catalysts. |
| Green Solvents | Reduced environmental impact, improved safety. | Solubility and reactivity of starting materials. |
| Mechanochemistry | Minimal solvent use, potential for high yields. | Scalability and control over reaction parameters. |
Deeper Mechanistic Elucidation of Observed Biological Activities
While substituted cinnamic acids are known to possess a range of biological activities, the precise mechanisms of action for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid are not fully understood. Future research should aim to unravel the molecular pathways through which this compound exerts its effects. The introduction of fluorine can significantly alter a molecule's biological activity by affecting its metabolic stability and binding affinity to targets.
A key area of investigation will be the identification of specific cellular targets. Given that many cinnamic acid derivatives and chalcones exhibit anti-inflammatory and anticancer properties, it is plausible that this compound interacts with key enzymes or signaling proteins involved in these processes. For example, studies on fluorinated chalcones have demonstrated their potential as 5-lipoxygenase inhibitors. Investigating the inhibitory potential of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid against cyclooxygenases (COX) and lipoxygenases (LOX) would be a logical starting point.
Advanced "omics" technologies, such as proteomics and metabolomics, could be employed to gain a comprehensive understanding of the cellular response to treatment with this compound. These approaches can help to identify novel protein targets and metabolic pathways that are modulated by the molecule.
Rational Design and Synthesis of Highly Selective and Potent Analogs for Specific Targets
Once the primary biological targets of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid are identified, the next logical step will be the rational design and synthesis of more potent and selective analogs. Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for optimal activity.
The fluorine and methyl substituents on the phenyl ring are prime candidates for modification. Varying the position and nature of the halogen, as well as the alkyl group, could lead to analogs with improved potency and selectivity. Furthermore, modifications to the carboxylic acid moiety, such as esterification or amidation, could enhance the pharmacokinetic properties of the compound.
Computational modeling and molecular docking studies can play a significant role in guiding the rational design process. By simulating the interaction of potential analogs with the target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.
Exploration of New Application Areas in Chemical Biology and Materials Science
The unique properties conferred by the fluorine atom suggest that (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid and its derivatives could find applications beyond traditional pharmacology. In the field of chemical biology, fluorinated molecules are valuable tools for probing biological systems. For example, the incorporation of a fluorine atom can be used for 19F NMR-based studies to monitor the uptake and metabolism of the compound in living cells.
In materials science, cinnamic acid and its derivatives are known to be versatile building blocks for the synthesis of advanced polymers. The presence of a double bond allows for polymerization and cross-linking reactions, which can be initiated by heat or light. The introduction of fluorine into the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and altered optical properties. Future research could explore the potential of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid as a monomer for the creation of novel fluorinated polymers with applications in areas such as coatings, electronics, and biomedical devices. The photodimerization of cinnamic acid derivatives to form cyclobutane (B1203170) rings is another area of interest for creating photoresponsive materials.
Integration of Advanced Computational Tools for Predictive Modeling and Compound Optimization
The integration of advanced computational tools will be indispensable for accelerating research on (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid. In silico methods can be used to predict a wide range of properties, from physicochemical characteristics to biological activity and toxicity.
Predictive modeling can be used to screen virtual libraries of analogs to identify candidates with the most promising profiles for a particular application. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, providing valuable insights for the design of new analogs.
Molecular dynamics simulations can provide a deeper understanding of the interactions between the compound and its biological targets at the atomic level. These simulations can reveal the dynamic behavior of the ligand-protein complex and help to explain the molecular basis for the observed biological activity. By leveraging these computational approaches, researchers can streamline the drug discovery and materials design process, reducing the time and cost associated with experimental studies.
Q & A
Q. What are the standard synthesis routes for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid?
The compound is typically synthesized via Knoevenagel condensation, where an aryl aldehyde reacts with malonic acid derivatives. Key steps include:
- Using 4-fluoro-3-methylbenzaldehyde and malonic acid in a refluxing solvent (e.g., pyridine or acetic acid) with a catalyst like piperidine .
- Optimizing reaction time (6–12 hours) and temperature (80–110°C) to maximize yield. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the (2E)-stereoisomer .
Q. How is the stereochemistry of the compound confirmed?
X-ray crystallography is the gold standard. Key steps:
- Grow single crystals using slow evaporation in solvents like ethanol or DMSO.
- Collect diffraction data and refine the structure using SHELXL (for small molecules) to validate the (2E)-configuration .
- Compare experimental bond angles and torsion angles with computational models (e.g., DFT) .
Q. What spectroscopic techniques are used for characterization?
- NMR : H and C NMR confirm the aromatic substituents and α,β-unsaturated carboxylic acid moiety. The trans (E) configuration is indicated by a coupling constant Hz .
- IR : Stretching bands at ~1680 cm (C=O) and ~1630 cm (C=C) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHFO) .
Q. What are the known biological activities of this compound?
Preliminary studies on analogs suggest potential as:
- Anti-inflammatory agents via COX-2 inhibition .
- Anticancer candidates by targeting tyrosine kinases . Bioactivity is often assessed using enzyme inhibition assays (e.g., IC determination) and cell viability tests (e.g., MTT assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic approaches include:
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. toluene), catalyst loading (0.5–5 mol%), and temperature to identify optimal parameters .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves stereoselectivity .
- In-line analytics : Use HPLC or FTIR monitoring to track reaction progress and minimize byproducts .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies on analogs reveal:
- Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhance metabolic stability but may reduce solubility .
- Methoxy groups increase lipophilicity, improving membrane permeability but potentially lowering target specificity . Comparative tables (e.g., IC values vs. substituents) are critical for SAR analysis .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2 or kinases). Validate with MD simulations to assess binding stability .
- Pharmacophore modeling : Identify critical hydrogen-bonding (e.g., carboxylic acid with Arg120 in COX-2) and hydrophobic interactions .
Q. How are discrepancies in bioactivity data across studies resolved?
Common strategies:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to rule out pharmacokinetic confounders .
- Structural validation : Confirm compound identity and purity via XRD or 2D NMR before testing .
Q. What challenges arise in crystallizing this compound for structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
